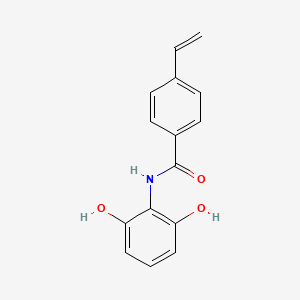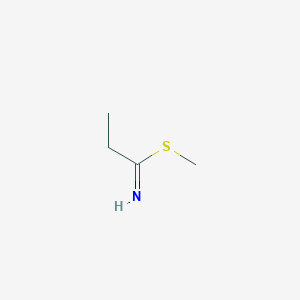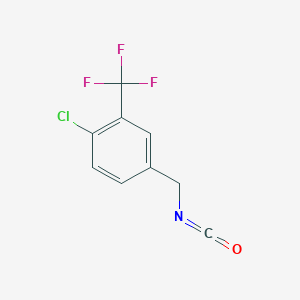
4-(4-tert-Butylphenoxy)butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-Butylphenoxy)butanoylchlorid ist eine organische Verbindung mit der Summenformel C14H19ClO2. Es ist ein Derivat von Butanoylchlorid, das eine tert-Butylphenoxygruppe aufweist. Diese Verbindung wird in verschiedenen chemischen Reaktionen verwendet und findet Anwendung in der wissenschaftlichen Forschung und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
4-(4-tert-Butylphenoxy)butanoylchlorid kann durch die Reaktion von 4-tert-Butylphenol mit Butanoylchlorid in Gegenwart einer Base wie Pyridin synthetisiert werden. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen, und das Produkt wird durch Destillation oder Umkristallisation gereinigt .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von 4-(4-tert-Butylphenoxy)butanoylchlorid großtechnische Reaktionen mit ähnlichen Reagenzien und Bedingungen wie bei der Laborsynthese. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken zum Einsatz kommen .
Chemische Reaktionsanalyse
Reaktionstypen
4-(4-tert-Butylphenoxy)butanoylchlorid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Es kann mit Nukleophilen wie Aminen und Alkoholen reagieren, um entsprechende Amide und Ester zu bilden.
Hydrolyse: In Gegenwart von Wasser hydrolysiert es zu 4-tert-Butylphenol und Butansäure.
Reduktion: Es kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu 4-(4-tert-Butylphenoxy)butanol reduziert werden.
Häufige Reagenzien und Bedingungen
Nukleophile: Amine, Alkohole
Reduktionsmittel: Lithiumaluminiumhydrid
Hydrolysierungsbedingungen: Wässrige saure oder basische Bedingungen
Hauptprodukte, die gebildet werden
Amide: Aus Reaktionen mit Aminen gebildet
Ester: Aus Reaktionen mit Alkoholen gebildet
4-tert-Butylphenol und Butansäure: Aus der Hydrolyse gebildet
4-(4-tert-Butylphenoxy)butanol: Aus der Reduktion gebildet
Wissenschaftliche Forschungsanwendungen
4-(4-tert-Butylphenoxy)butanoylchlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Wird zur Modifikation von Biomolekülen eingesetzt, um biologische Prozesse zu untersuchen.
Medizin: Wird auf potenzielle therapeutische Anwendungen untersucht, einschließlich der Medikamentenentwicklung.
Industrie: Wird zur Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-(4-tert-Butylphenoxy)butanoylchlorid beinhaltet seine Reaktivität mit Nukleophilen, die zur Bildung kovalenter Bindungen mit Zielmolekülen führt. Diese Reaktivität ist in erster Linie auf die elektrophile Natur des Carbonylkohlenstoffs in der Butanoylchloridgruppe zurückzuführen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der Nukleophile ab, mit denen es reagiert .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-tert-Butylphenoxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-tert-butylphenol and butanoic acid.
Reduction: It can be reduced to 4-(4-tert-butylphenoxy)butanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
4-tert-Butylphenol and Butanoic Acid: Formed from hydrolysis
4-(4-tert-Butylphenoxy)butanol: Formed from reduction
Wissenschaftliche Forschungsanwendungen
4-(4-tert-Butylphenoxy)butanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-tert-Butylphenoxy)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the butanoyl chloride group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-tert-Butylphenol: Ein Vorläufer bei der Synthese von 4-(4-tert-Butylphenoxy)butanoylchlorid.
Butanoylchlorid: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.
4-tert-Butylbenzoylchlorid: Eine ähnliche Verbindung mit einer Benzoylchloridgruppe anstelle einer Butanoylchloridgruppe.
Einzigartigkeit
4-(4-tert-Butylphenoxy)butanoylchlorid ist aufgrund seiner spezifischen Struktur einzigartig, die die Eigenschaften von sowohl 4-tert-Butylphenol als auch Butanoylchlorid kombiniert. Diese Kombination ermöglicht es, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese .
Eigenschaften
CAS-Nummer |
581799-26-0 |
|---|---|
Molekularformel |
C14H19ClO2 |
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
4-(4-tert-butylphenoxy)butanoyl chloride |
InChI |
InChI=1S/C14H19ClO2/c1-14(2,3)11-6-8-12(9-7-11)17-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
SEJIWNBYBQNKBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)

propanedinitrile](/img/structure/B12593841.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
germane](/img/structure/B12593878.png)


![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
propanedinitrile](/img/structure/B12593916.png)


